molecular formula C20H27P B1301956 JohnPhos CAS No. 224311-51-7

JohnPhos

Cat. No. B1301956
CAS RN: 224311-51-7
M. Wt: 298.4 g/mol
InChI Key: CNXMDTWQWLGCPE-UHFFFAOYSA-N
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Description

JohnPhos is a sterically bulky biaryl phosphine ligand. It is a reactive dialkylbiaryl phosphine ligand which catalyzes the carbon-nitrogen bond-forming reactions . Coordination chemistry of gold catalysts bearing JohnPhos as a ligand has been investigated by NMR spectroscopy .


Synthesis Analysis

While specific synthesis methods for JohnPhos were not found in the search results, it’s known that dialkylbiaryl phosphine ligands like JohnPhos have been used as ligands in Pd-catalyzed synthesis of various compounds .


Molecular Structure Analysis

JohnPhos has a linear formula of C6H5C6H4P [C (CH3)3]2 . Its molecular weight is 298.40 .


Chemical Reactions Analysis

JohnPhos supports the Pd-catalyzed Suzuki-Miyaura reactions with aryl bromides and chlorides. It tolerates hindered substrates and operates at room temperature with low catalyst loading .


Physical And Chemical Properties Analysis

JohnPhos has a melting point of 86-88 °C . It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as dichloromethane and ethanol .

Scientific Research Applications

Hydrophenoxylation of Unactivated Internal Alkynes

JohnPhos is used in the hydrophenoxylation of unactivated internal alkynes . This process involves the addition of a hydroxyphenyl group to an alkyne to form a new carbon-oxygen bond.

Microwave-Mediated Suzuki-Miyaura Cross-Coupling

JohnPhos plays a crucial role in the microwave-mediated Suzuki-Miyaura cross-coupling of benzylic bromides . This reaction is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds.

Pharmaceutical Synthesis

JohnPhos is used in the pharmaceutical synthesis of novel imidazo[1,2-a]pyridines, which have potent activity against the herpes virus .

Future Directions

The influence of changing the degree of fluorination in gold (I) derivatives containing both JohnPhos phosphine and polyfluorinated thiolates has been studied . This indicates potential future research directions in studying the effects of different modifications to the JohnPhos ligand.

properties

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370169
Record name 2-(Di-tert-butylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di-tert-butylphosphino)biphenyl

CAS RN

224311-51-7
Record name 2-(Di-tert-butylphosphino)biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224311-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Di-tert-butylphosphino)biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Di-tert-butylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2-bromobiphenyl (5.38 g, 23.1 mmol) and a few iodine crystals in 40 mL of THF with magnesium turnings (617 mg, 25.4 mmol) was heated to a reflux for 2 h. Heat was temporarily removed for the addition of cuprous chloride (2.40 g, 24.2 mmol) followed by chlorodi-tert-butylphosphine. Heating was resumed for 8 h. The reaction mixture was then removed from heat and allowed to cool to rt. The reaction mixture was poured onto 200 mL of 1:1 hexane/ether. The suspension was filtered and the filtercake was washed with 60 mL of hexane. The solid was partitioned between 150 mL of 1:1 hexane/ethyl acetate and 60 mL of concentrated ammonium hydroxide with 100 mL of water. The organic layer was washed with 100 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The white solid was recrystallized from 30 mL of MeOH to give white crystals of 2-(di-tert-butylphosphino)biphenyl (4.01 g, 58%). A second crop (464 mg, 67%) was obtained by recrystallization from 50 mL of MeOH and 25 mL of water.
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
617 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.4 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.07 g (0.0005 mol (corresponding to 1% by mol)) of copper(I) bromide and 50 ml of tetrahydrofuran were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 14.0 g (0.060 mol) of 2-bromobiphenyl and 1.7 g (0.072 mol) of metallic magnesium in 100 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 30° C. to 35° C. After the dropwise addition was completed, stirring was conducted at a reflux temperature for 4 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 30 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent and a low-boiling component were distilled off under reduced pressure to obtain coarse crystals. The coarse crystals were recrystallized from MeOH to obtain 13.2 g (purity: 99.0%) of the aimed di-tert-butyl(2-phenylphenyl)phosphine. The yield was 87.5%. Melting point: 84-85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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